molecular formula C14H10FN3O3S B2824587 N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 1185007-67-3

N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2824587
CAS No.: 1185007-67-3
M. Wt: 319.31
InChI Key: STFKCLMDIQOAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound that belongs to the class of benzothiadiazine derivatives

Properties

IUPAC Name

N-(3-fluorophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-9-4-3-5-10(8-9)16-14(19)13-17-11-6-1-2-7-12(11)22(20,21)18-13/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFKCLMDIQOAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of 3-fluoroaniline with a suitable benzothiadiazine precursor under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like acetonitrile or dimethyl sulfoxide, and catalysts such as palladium or copper. .

Scientific Research Applications

N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

N-(3-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its specific structural features and the range of applications it offers in different fields.

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